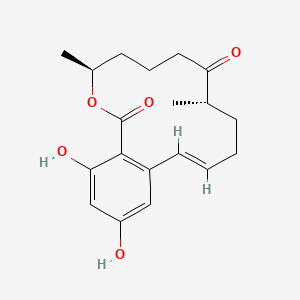

(8S)-Methyl zearalenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H24O5 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(4S,9S,12E)-16,18-dihydroxy-4,9-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

InChI |

InChI=1S/C19H24O5/c1-12-6-3-4-8-14-10-15(20)11-17(22)18(14)19(23)24-13(2)7-5-9-16(12)21/h4,8,10-13,20,22H,3,5-7,9H2,1-2H3/b8-4+/t12-,13-/m0/s1 |

InChI Key |

UUJWDQDIRVJCGT-KMEVASEGSA-N |

Isomeric SMILES |

C[C@H]1CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCCC1=O)C |

Canonical SMILES |

CC1CCC=CC2=C(C(=CC(=C2)O)O)C(=O)OC(CCCC1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Zearalenone and its Potential Methylated Derivatives

Disclaimer: Extensive searches of the scientific literature did not yield specific information on a compound named "(8S)-Methyl zearalenone." This suggests that this particular derivative is either not yet synthesized, characterized, or is not described under this nomenclature in publicly available databases. This guide will provide a comprehensive overview of the well-characterized parent compound, zearalenone (ZEN), including its chemical structure, stereochemistry, and relevant experimental data, which can serve as a foundational resource. We will also explore a chemically plausible structure for the requested "this compound" based on the known chemistry of zearalenone.

Zearalenone (ZEN): Structure and Stereochemistry

Zearalenone (ZEN) is a mycotoxin produced by fungi of the Fusarium genus, commonly found in agricultural commodities such as maize, wheat, and barley.[1][2] It is a potent estrogenic metabolite, and its structure is characterized by a macrocyclic lactone fused to a resorcylic acid moiety.[2][3]

The systematic IUPAC name for the naturally occurring (-)-zearalenone is (3S,11E)-14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione .[3] The key stereochemical features are the S configuration at the C3 chiral center and the E configuration of the double bond between C11 and C12.[3]

Below is a diagram of the chemical structure of Zearalenone.

Caption: Chemical structure of Zearalenone.

Physicochemical and Spectroscopic Data of Zearalenone

The following table summarizes key quantitative data for zearalenone, which is essential for its detection, characterization, and handling in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₂O₅ | [1] |

| Molecular Weight | 318.36 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 164-165 °C | [4] |

| Solubility | Insoluble in water; soluble in aqueous alkali, acetone, ethanol, methanol, acetonitrile, and benzene. | [1][4] |

| UV Absorption (in MeOH) | λmax at 236 nm (ε = 29,700), 274 nm (ε = 13,909), and 316 nm (ε = 6,020) | [1] |

| Fluorescence (in EtOH) | Excitation at 314 nm, Emission at 450 nm | [1] |

| Mass Spectrometry | Precursor ion [M+H]⁺ at m/z 319.154 | [3] |

Hypothetical Structure and Stereochemistry of this compound

Based on standard chemical nomenclature and the known reactivity of zearalenone, a plausible structure for "this compound" can be postulated. The C8 position in zearalenone is a ketone. This ketone can be reduced to a secondary alcohol, creating a new chiral center. This reduction leads to two diastereomers: α-zearalenol and β-zearalenol. The designation "(8S)" would specify the stereochemistry at this newly formed chiral center. Subsequent methylation of this 8S-hydroxyl group would yield "this compound."

The diagram below illustrates this hypothetical transformation.

Caption: Postulated synthesis pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the extraction, purification, and analysis of zearalenone are crucial for researchers. Below are generalized methodologies based on common laboratory practices.

4.1. Extraction and Immunoaffinity Column Cleanup of Zearalenone from Feed Samples

This protocol describes a common method for extracting and purifying zearalenone from a complex matrix like animal feed.

Caption: Workflow for Zearalenone extraction and purification.

4.2. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, polar functional groups of zearalenone (hydroxyl groups) need to be derivatized to increase volatility. Silylation is a common method.

-

Protocol:

-

The purified zearalenone extract is dried completely under a stream of nitrogen.

-

A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dry residue.

-

The mixture is heated at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

The resulting solution containing the silylated zearalenone derivatives is then directly injected into the GC-MS system for analysis.

-

Signaling Pathway: Estrogenic Activity of Zearalenone

Zearalenone's toxicity is primarily due to its structural similarity to the natural estrogen, 17β-estradiol, allowing it to bind to estrogen receptors (ERs).[5] This binding initiates a cascade of events that can disrupt the endocrine system.

The diagram below illustrates the general mechanism of zearalenone's estrogenic action.

References

- 1. Influence of mycotoxin zearalenone and its derivatives (alpha and beta zearalenol) on apoptosis and proliferation of cultured granulosa cells from equine ovaries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (S,E)-Zearalenone - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Zearalenone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zearalenone (ZEA), a potent mycoestrogen produced by various Fusarium species, poses a significant threat to animal and human health. Understanding its biosynthetic pathway is crucial for developing strategies to control its production and for the potential discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the core biosynthetic pathway of zearalenone and its naturally occurring derivatives. It details the genetic and enzymatic machinery, regulatory networks, and key chemical transformations. Furthermore, this guide furnishes detailed experimental protocols for the study of this pathway and presents quantitative data in a clear, comparative format.

The Core Biosynthetic Pathway of Zearalenone

The biosynthesis of zearalenone in Fusarium graminearum is a well-characterized process involving a dedicated gene cluster. The core of this machinery consists of four key genes: PKS4, PKS13, ZEB1, and ZEB2.[1][2][3] These genes orchestrate the assembly of the polyketide backbone and its subsequent modifications to yield the final zearalenone molecule.

The process begins with the condensation of one molecule of acetyl-CoA and five molecules of malonyl-CoA, a reaction catalyzed by the reducing polyketide synthase PKS4.[3][4] The resulting hexaketide is then transferred to a second, non-reducing polyketide synthase, PKS13, which extends the chain with three more malonyl-CoA units to form a nonaketide.[3][5] This nonaketide undergoes intramolecular cyclization and aromatization, facilitated by PKS13, to form the characteristic resorcylic acid lactone structure. The final step in the core pathway is the oxidation of the intermediate β-zearalenol to zearalenone, a reaction catalyzed by the isoamyl alcohol oxidase encoded by the ZEB1 gene.[3][6]

The entire process is under the regulatory control of the transcription factor ZEB2, which contains a basic leucine zipper (bZIP) domain and governs the expression of the other genes within the cluster.[2][3] The expression of ZEB2 itself is subject to autoregulation through the production of two different isoforms, ZEB2L and ZEB2S, which act as an activator and an inhibitor, respectively.[2] Additionally, the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway has been shown to negatively regulate zearalenone biosynthesis.[2]

Key Genes and Enzymes in Zearalenone Biosynthesis

| Gene | Enzyme Product | Function in Biosynthesis |

| PKS4 | Reducing Polyketide Synthase | Catalyzes the initial condensation of one acetyl-CoA and five malonyl-CoA molecules to form a hexaketide intermediate.[3][4] |

| PKS13 | Non-reducing Polyketide Synthase | Extends the hexaketide with three malonyl-CoA units to form a nonaketide and facilitates its cyclization and aromatization.[3][7] |

| ZEB1 | Isoamyl Alcohol Oxidase | Catalyzes the final oxidation of β-zearalenol to zearalenone.[3][6] |

| ZEB2 | bZIP Transcription Factor | Regulates the expression of the zearalenone biosynthetic gene cluster.[2][3] |

Biosynthesis of Zearalenone Derivatives

While direct methylation of zearalenone by Fusarium graminearum is not a prominent pathway, various derivatives are produced through metabolic modifications, primarily glucosylation and sulfation. These modifications are often observed in other fungi and in plants as a detoxification mechanism.[8][9]

-

Glucosylated Derivatives: Zearalenone can be converted to zearalenone-14-O-β-glucoside (ZEN-14G) and zearalenone-16-O-β-glucoside (ZEN-16G).[8] This process is catalyzed by UDP-glucosyltransferases.

-

Sulfated Derivatives: The formation of zearalenone-14-sulfate (ZEN-14S) has been reported in various fungi, including Aspergillus and Rhizopus species.[8][9]

These derivatives exhibit altered toxicity and estrogenic activity compared to the parent molecule.

Quantitative Data

Gene Expression Analysis

The expression levels of the core zearalenone biosynthetic genes are significantly upregulated under toxin-producing conditions. The following table summarizes relative gene expression data from quantitative PCR (qPCR) experiments.

| Gene | Fold Upregulation (Inducing vs. Non-inducing conditions) | Reference |

| PKS4 | ~105 | [1] |

| PKS13 | ~105 | [1] |

| ZEB1 | Upregulated | [10] |

| ZEB2 | Upregulated | [10] |

Metabolite Production

The production of zearalenone and its derivatives can be quantified in fungal cultures. The following table provides examples of metabolite concentrations observed in different experimental setups.

| Strain/Condition | Zearalenone (µg/g) | β-Zearalenol (µg/g) | Reference |

| Gibberella zeae PH-1 (wild-type) on rice | 31 ± 4.7 | Not reported | [1] |

| Gibberella zeae ΔZEA1 (PKS mutant) on rice | 0.9 ± 0.2 | Not reported | [1] |

| Gibberella zeae ΔZEA2 (PKS mutant) on rice | 0.9 ± 0.2 | Not reported | [1] |

| Fusarium culmorum with 6-Demethylmevinolin (50 µg/mL) | Reduced by 93% | Not reported | [11] |

Signaling Pathways and Logical Relationships

Zearalenone Biosynthetic Pathway

References

- 1. Characterization of Two Polyketide Synthase Genes Involved in Zearalenone Biosynthesis in Gibberella zeae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. The PKS4 Gene of Fusarium graminearum Is Essential for Zearalenone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zearalenone [rasmusfrandsen.dk]

- 6. Two different polyketide synthase genes are required for synthesis of zearalenone in Gibberella zeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and Characterization of Zearalenone-14-Sulfate, Zearalenone-14-Glucoside and Zearalenone-16-Glucoside Using Common Fungal Strains [mdpi.com]

- 9. Biosynthesis and Characterization of Zearalenone-14-Sulfate, Zearalenone-14-Glucoside and Zearalenone-16-Glucoside Using Common Fungal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-time quantitative expression studies of the zearalenone biosynthetic gene cluster in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of sporulation, pigmentation and zearalenone production in Fusarium culmorum by 6-demethylmevinolin, an inhibitor of the aflatoxin B1 biosynthesis | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]

In Vitro Metabolism of Zearalenone: A Technical Guide to Key Transformation Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (ZEN), a potent mycotoxin produced by various Fusarium species, is a frequent contaminant of cereal crops and animal feed.[1][2] Its estrogenic activity and other toxic effects pose significant health risks to both animals and humans.[1][3] Understanding the metabolic fate of zearalenone is crucial for assessing its toxicity and developing effective detoxification strategies. This technical guide provides a comprehensive overview of the primary in vitro metabolic pathways of zearalenone, focusing on the well-documented enzymatic transformations.

It is important to clarify that "(8S)-Methyl zearalenone" is not a known metabolite of zearalenone. Scientific literature describes this compound as a synthetic analogue of ZEN and a selective inhibitor of carbonyl reductase 1 (CBR1).[4][5][6] Therefore, this guide will focus on the scientifically established metabolic pathways of zearalenone.

Primary In Vitro Metabolic Pathways of Zearalenone

The in vitro metabolism of zearalenone is primarily characterized by reduction and hydrolysis, with subsequent conjugation also playing a role.

Reduction to α- and β-Zearalenol

The most prominent metabolic pathway for zearalenone involves the reduction of its C6' keto group to form two stereoisomeric metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[1][7] This reaction is catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs).[8] The α-ZEL isomer exhibits higher estrogenic activity than the parent compound, making this transformation a critical aspect of zearalenone's overall toxicity.[7]

Hydrolysis to Hydrolyzed Zearalenone (HZEN)

Certain microorganisms and their enzymes can detoxify zearalenone by hydrolyzing the lactone ring.[9][10] This reaction, catalyzed by enzymes such as zearalenone hydrolase (e.g., ZenA), results in the formation of a non-estrogenic metabolite known as hydrolyzed zearalenone (HZEN).[9][10] This enzymatic degradation is a promising strategy for zearalenone detoxification in animal feed.[10][11] Further degradation of HZEN can occur through decarboxylation.[9]

Conjugation

In addition to reduction and hydrolysis, zearalenone and its metabolites can undergo phase II conjugation reactions, primarily forming glucuronide and sulfate conjugates.[1][8] These reactions, catalyzed by UDP-glucuronosyltransferases and sulfotransferases, increase the water solubility of the compounds, facilitating their excretion.[8]

Quantitative Data on Zearalenone Metabolism

The following tables summarize quantitative data related to the in vitro metabolism of zearalenone.

Table 1: Enzymatic Degradation of Zearalenone in Corn Oil

| Initial ZEN Concentration (µg/kg) | Final ZEN Concentration (µg/kg) | Degradation Rate (%) | Reference |

| 1257.3 | 13 | 96.31 | [11] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Zearalenone and its Metabolites by GC-MS

| Compound | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Zearalenone (ZEN) | 0.40–1.34 | 1.33–4.46 | |

| α-Zearalenol (α-ZEL) | 0.40–1.34 | 1.33–4.46 | |

| β-Zearalenol (β-ZEL) | 0.40–1.34 | 1.33–4.46 | |

| α-Zearalanol (α-ZAL) | 0.40–1.34 | 1.33–4.46 | |

| β-Zearalanol (β-ZAL) | 0.40–1.34 | 1.33–4.46 | |

| Zearalanone (ZAN) | 0.40–1.34 | 1.33–4.46 |

Experimental Protocols

In Vitro Incubation with Liver Subcellular Fractions (S9)

This protocol is adapted from studies on the hepatic metabolism of zearalenone.

-

Preparation of S9 Fraction: Liver tissue is homogenized in a suitable buffer (e.g., phosphate buffer) and centrifuged at 9000 x g to pellet cellular debris. The resulting supernatant is the S9 fraction.

-

Incubation Mixture: A typical incubation mixture includes the S9 protein, zearalenone (dissolved in a suitable solvent like ethanol or DMSO), and a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution.

-

Incubation Conditions: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes). The reaction is stopped by adding a cold organic solvent like acetonitrile.

-

Extraction and Analysis: The mixture is centrifuged, and the supernatant containing the metabolites is collected for analysis by HPLC or LC-MS.

Enzymatic Degradation Assay

This protocol is based on the use of zearalenone-degrading enzymes.[11]

-

Enzyme and Substrate Preparation: A solution of the purified zearalenone-degrading enzyme is prepared in a suitable buffer. The zearalenone substrate is prepared in the desired matrix (e.g., corn oil).

-

Reaction Conditions: The enzyme solution is added to the zearalenone-containing matrix and incubated at the optimal temperature and pH for the enzyme's activity, with agitation.

-

Sample Collection and Extraction: Aliquots are taken at different time points, and the reaction is stopped. Zearalenone and its degradation products are extracted using an appropriate solvent system.

-

Analysis: The concentrations of zearalenone and its metabolites are determined using analytical techniques such as HPLC or LC-MS/MS.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of zearalenone and its metabolites.

-

HPLC: Reversed-phase HPLC with fluorescence or UV detection is a sensitive method for quantifying zearalenone and its reduced metabolites. A common mobile phase is a mixture of acetonitrile and water.

-

GC-MS: For GC-MS analysis, zearalenone and its hydroxylated metabolites require derivatization (e.g., silylation) to increase their volatility. Immunoaffinity columns can be used for sample cleanup prior to analysis.

Visualizations

Caption: Primary in vitro metabolic pathways of zearalenone.

Caption: General experimental workflow for in vitro zearalenone metabolism studies.

References

- 1. Degradation of zearalenone by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Degradation of Zearalenone in the Gastrointestinal Tract of Pigs, Chickens, and Rainbow Trout - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Zearalenone - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Mechanism of Action of Zearalenone and its Derivatives on Estrogen Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Zearalenone (ZEA), a mycoestrogen produced by Fusarium species, and its derivatives are significant endocrine disruptors due to their structural similarity to 17β-estradiol, allowing them to bind to and activate estrogen receptors (ERs). This interaction triggers a cascade of molecular events typically initiated by endogenous estrogens, leading to a range of physiological and pathophysiological effects. This technical guide provides a detailed overview of the mechanism of action of ZEA and its analogues on estrogen receptors, with a focus on receptor binding, downstream signaling pathways, and the experimental methodologies used to characterize these interactions. While extensive data exists for zearalenone and its primary metabolites, α-zearalenol and β-zearalenol, specific quantitative data for (8S)-Methyl zearalenone remains limited in the current scientific literature. This document will present the available data for closely related compounds to provide a comparative framework.

Introduction

Zearalenone and its metabolites are xenoestrogens that competitively bind to estrogen receptors, ERα and ERβ, initiating a conformational change in the receptor.[1] This binding displaces heat shock proteins and allows for receptor dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors, leading to the modulation of gene transcription and subsequent protein synthesis, which in turn elicits estrogenic responses.[2]

Quantitative Data on Estrogen Receptor Binding and Activity

The relative binding affinity (RBA) and estrogenic potency of zearalenone and its derivatives are crucial for understanding their endocrine-disrupting potential. The following tables summarize the available quantitative data for key compounds compared to the endogenous ligand, 17β-estradiol.

Note: Extensive literature searches did not yield specific quantitative binding or activity data (Ki, IC50, EC50) for this compound. The data presented below is for zearalenone and its major, well-characterized metabolites to serve as a reference.

Table 1: Relative Binding Affinity (RBA) for Estrogen Receptors

| Compound | Receptor | RBA (%) vs. 17β-estradiol | Species | Reference |

| 17β-Estradiol | ERα | 100 | Human | [3] |

| Zearalenone | ERα | 1.8 - 7.4 | Rat/Human | [3][4] |

| α-Zearalenol | ERα | 13.6 - 60 | Rat/Human | [4][5] |

| β-Zearalenol | ERα | 0.8 - 1.0 | Rat/Human | [4][6] |

Table 2: In Vitro Estrogenic Activity (EC50)

| Compound | Assay | EC50 (nM) | Cell Line | Reference |

| 17β-Estradiol | Reporter Gene Assay | ~0.01 - 0.1 | Various | [7] |

| Zearalenone | Reporter Gene Assay | 0.359 | Ishikawa | [6] |

| α-Zearalenol | Reporter Gene Assay | 0.027 | Ishikawa | [6] |

| β-Zearalenol | Cell Proliferation | 5200 | MCF-7 | [3] |

| α-Zearalanol | Reporter Gene Assay | 0.067 | Ishikawa | [6] |

Signaling Pathways

The binding of this compound and other zearalenone derivatives to estrogen receptors initiates a cascade of intracellular events. The canonical pathway involves the translocation of the ligand-receptor complex to the nucleus and subsequent regulation of gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the mechanism of action of zearalenone derivatives on estrogen receptors.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol.

Methodology:

-

Preparation of ER-containing cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol) and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

-

Competitive Binding Incubation: A constant concentration of [3H]-17β-estradiol and ER-containing cytosol are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Separation of Bound and Free Ligand: The reaction mixture is treated with a slurry of hydroxylapatite or dextran-coated charcoal to separate the receptor-bound [3H]-17β-estradiol from the free radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce gene expression through the activation of the estrogen receptor.

Methodology:

-

Cell Culture: A human cell line that endogenously expresses ERα (e.g., MCF-7) or a cell line engineered to express the ER and an estrogen-responsive reporter gene (e.g., a luciferase gene downstream of an ERE) is used.

-

Treatment: Cells are treated with various concentrations of the test compound.

-

Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase substrate is added.

-

Measurement: The light produced by the luciferase reaction is measured using a luminometer.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration that elicits 50% of the maximal response) is calculated to determine the estrogenic potency of the compound.

Co-Immunoprecipitation (Co-IP) Assay

Co-IP is used to study protein-protein interactions, such as the interaction of the estrogen receptor with co-regulatory proteins in the presence of a ligand.

Methodology:

-

Cell Treatment and Lysis: Cells expressing the proteins of interest are treated with the test compound (e.g., this compound) or a vehicle control. The cells are then lysed to release the protein complexes.

-

Immunoprecipitation: An antibody specific to the "bait" protein (e.g., ERα) is added to the cell lysate and incubated to form an antibody-protein complex. Protein A/G beads are then added to capture this complex.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against the "prey" protein (e.g., a co-activator like SRC-1) to detect the interaction.

Conclusion and Future Directions

Zearalenone and its derivatives are potent estrogenic mycotoxins that act primarily through the activation of estrogen receptors. Their ability to mimic 17β-estradiol allows them to initiate the canonical ER signaling pathway, leading to the modulation of gene expression and subsequent physiological responses. The quantitative data available for zearalenone and its major metabolites, such as α-zearalenol, demonstrate a strong structure-activity relationship, with minor chemical modifications significantly impacting receptor affinity and estrogenic potency.

A significant knowledge gap exists regarding the specific interaction of this compound with estrogen receptors. Future research should focus on determining the binding affinity (Ki, IC50) and functional activity (EC50) of this specific derivative for both ERα and ERβ. Such studies will be crucial for a comprehensive risk assessment and for understanding the full spectrum of endocrine-disrupting effects of zearalenone analogues. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

References

- 1. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activities of semisynthetic zearalenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships among zearalenone and its derivatives based on bovine neutrophil chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogenic, androgenic, and genotoxic activities of zearalenone and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties and Solubility of (8S)-Methyl Zearalenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental data for the physicochemical properties and solubility of (8S)-Methyl zearalenone. The following guide provides data for the parent compound, zearalenone (ZEN), as a close surrogate. It is anticipated that the properties of this compound will be similar, but not identical, to those of zearalenone. The molecular formula of this compound would be C19H24O5, with a corresponding increase in molecular weight due to the additional methyl group.

Introduction

Physicochemical Properties of Zearalenone

The following table summarizes the key physicochemical properties of zearalenone. These values serve as an essential reference for researchers working with this mycotoxin and its derivatives.

| Property | Value | Reference |

| Molecular Formula | C18H22O5 | [3][7] |

| Molecular Weight | 318.364 g/mol | [3][7] |

| Appearance | White crystalline solid | [3][7] |

| Melting Point | 164–165 °C | [3][8] |

| UV Absorption Maxima (in Methanol) | 236 nm (ε = 29,700), 274 nm (ε = 13,909), 316 nm (ε = 6,020) | [7] |

| Fluorescence (in Ethanol) | Excitation: 314 nm, Emission: 450 nm | [7] |

Solubility Profile of Zearalenone

Zearalenone is a lipophilic compound with limited solubility in aqueous solutions.[9] Its solubility is a critical factor in its absorption, distribution, metabolism, and excretion in biological systems, as well as in the development of analytical methods and potential detoxification strategies.

| Solvent | Solubility | Reference |

| Water | ~0.002 g/100 mL | [7] |

| Hexane | Slightly soluble | [7] |

| Benzene | Progressively more soluble than in hexane | [7] |

| Acetonitrile | Progressively more soluble than in benzene | [7][9] |

| Methylene Chloride | Progressively more soluble than in acetonitrile | [7] |

| Methanol | Soluble | [7][9] |

| Ethanol | Soluble | [7][9] |

| Acetone | Soluble | [7][9] |

| DMSO | ~20 mg/mL | [10] |

| Dimethylformamide | ~20 mg/mL | [10] |

| Aqueous Alkali | Soluble | [7][9] |

| DMSO:PBS (pH 7.2) (1:7) | ~0.12 mg/mL | [10] |

Experimental Protocols

Determination of Physicochemical Properties

A general workflow for the determination of the physicochemical properties of a mycotoxin like this compound would involve the following steps:

-

Synthesis and Purification: this compound would first be synthesized, followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve high purity.[11]

-

Structural Elucidation: The chemical structure would be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

-

Purity Assessment: The purity of the compound would be determined using HPLC coupled with a UV detector.

-

Melting Point: The melting point would be measured using a standard melting point apparatus.

-

Spectroscopic Properties: UV-Vis absorption and fluorescence spectra would be recorded using a spectrophotometer and a spectrofluorometer, respectively, in various solvents.

Determination of Solubility

The solubility of this compound in different solvents can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of the crystalline compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.[12]

Biological Activity and Signaling Pathway

Zearalenone and its derivatives are known to exert their biological effects primarily through the estrogen signaling pathway due to their structural similarity to 17β-estradiol.[4][13] They can competitively bind to estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling cascades.[2][14] It is highly probable that this compound also acts as a xenoestrogen via a similar mechanism.

The proposed signaling pathway involves:

-

Binding to Estrogen Receptors: this compound, like zearalenone, is expected to bind to estrogen receptors in the cytoplasm.

-

Receptor Dimerization and Nuclear Translocation: Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus.

-

Gene Transcription: In the nucleus, the complex binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes.

-

Cellular Effects: This altered gene expression leads to various cellular responses, including cell proliferation and apoptosis, which underlie the toxicological effects of zearalenone.[1][15] Additionally, activation of non-genomic pathways, such as the Erk1/2 signaling cascade, has been reported for zearalenone and its analogues.[14]

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of zearalenone, which serves as a crucial reference for the study of its derivative, this compound. While specific experimental data for the methylated compound is currently lacking, the information and protocols presented here offer a solid foundation for researchers and professionals in the fields of toxicology, pharmacology, and drug development to design and execute further investigations into this specific mycotoxin derivative. The elucidation of the precise properties of this compound will be vital for a thorough risk assessment and the development of effective detection and mitigation strategies.

References

- 1. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zearalenone - Wikipedia [en.wikipedia.org]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. Research Progress of Safety of Zearalenone: A Review [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brill.com [brill.com]

- 13. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression profiling of the genes responding to zearalenone and its analogues using estrogen-responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of mycotoxin zearalenone and its derivatives (alpha and beta zearalenol) on apoptosis and proliferation of cultured granulosa cells from equine ovaries - PMC [pmc.ncbi.nlm.nih.gov]

Review of literature on zearalenone metabolites and their biological significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as maize, wheat, and barley worldwide.[1][2] Its presence in the food and feed chain poses a significant risk to animal and human health.[1][3] The toxicological effects of ZEN are not solely attributable to the parent compound but also to its various metabolites, which are formed through biotransformation in plants, microorganisms, and mammals.[1][4] These metabolites often exhibit different biological activities and potencies compared to ZEN, making a thorough understanding of their properties crucial for accurate risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive review of the current literature on zearalenone metabolites, focusing on their biological significance, with a detailed presentation of quantitative data, experimental protocols, and the underlying signaling pathways.

Zearalenone Metabolism

Upon ingestion, zearalenone is rapidly absorbed and metabolized, primarily in the liver and intestines.[2][5] The biotransformation of ZEN mainly involves two phases of metabolism.[6]

Phase I Metabolism: This phase primarily involves the reduction of the C-7' ketone group of the ZEN molecule by hydroxysteroid dehydrogenases (HSDs) to form two major stereoisomeric metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[4][6] Further reduction of the C11'-C12' double bond can lead to the formation of α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL).[7] Another metabolite, zearalanone (ZAN), can also be formed.[8] The ratio of these metabolites varies significantly between animal species.[8][9] For instance, pigs tend to produce more of the highly estrogenic α-ZEL, making them particularly sensitive to ZEN, while cattle produce more of the less active β-ZEL.[4][9]

Phase II Metabolism: In this phase, ZEN and its phase I metabolites can be conjugated with glucuronic acid, forming glucuronides such as zearalenone-14-O-β-glucoside.[1][10] This conjugation process generally increases the water solubility of the compounds, facilitating their excretion and is considered a detoxification pathway.[10]

Below is a diagram illustrating the metabolic pathways of zearalenone.

Biological Significance of Zearalenone Metabolites

The biological effects of zearalenone and its metabolites are diverse, with the most prominent being their estrogenic activity.[1] However, they also exhibit cytotoxic, genotoxic, and other toxic effects.[11]

Estrogenic Activity

The structural similarity of ZEN and its metabolites to the natural estrogen 17β-estradiol allows them to bind to estrogen receptors (ERs), primarily ERα and ERβ, and elicit estrogenic responses.[12][13] This interaction can disrupt the endocrine system, leading to reproductive disorders.[12][14]

The estrogenic potency of the metabolites varies significantly. α-ZEL consistently demonstrates the highest estrogenic activity, often exceeding that of ZEN itself, while β-ZEL is considerably less potent.[1][3] The ranking of estrogenic potency is generally considered to be: α-ZEL > α-ZAL > ZEN > β-ZAL > β-ZEL.[15]

Table 1: Estrogenic Activity of Zearalenone and its Metabolites

| Compound | EC50 (nM) | Relative Potency (ZEN = 1) | Cell Line | Assay | Reference |

| Zearalenone (ZEN) | 0.359 | 1.00 | Ishikawa | Alkaline Phosphatase | [7] |

| α-Zearalenol (α-ZEL) | 0.027 | 13.30 | Ishikawa | Alkaline Phosphatase | [7] |

| α-Zearalanol (α-ZAL) | 0.067 | 5.36 | Ishikawa | Alkaline Phosphatase | [7] |

| β-Zearalenol (β-ZEL) | >10 | <0.04 | Ishikawa | Alkaline Phosphatase | [7] |

| Zearalenone (ZEN) | 31.4 pM | 1.00 | VM7Luc4E2 | Luciferase Reporter | [10] |

| α-Zearalenol (α-ZEL) | 3.59 pM | 8.75 | VM7Luc4E2 | Luciferase Reporter | [10] |

Table 2: Binding Affinities of Zearalenone and its Metabolites to Estrogen Receptors

| Compound | IC50 for ERα (nM) | IC50 for ERβ (nM) | Reference |

| Zearalenone (ZEN) | 240.4 | 165.7 | [2] |

| Zeranol (α-Zearalanol) | 21.79 | 42.76 | [2] |

Cytotoxicity

Zearalenone and its metabolites can induce cell death through both apoptosis and necrosis.[14][16] The cytotoxic potential varies depending on the cell type and the specific metabolite. Some studies suggest that the metabolites, particularly α-ZEL, can be more cytotoxic than the parent compound, while others report the opposite.[17][18]

Table 3: Cytotoxicity of Zearalenone and its Metabolites (IC50 values)

| Compound | IC50 (µM) | Cell Line | Assay | Incubation Time (h) | Reference |

| Zearalenone (ZEN) | 60.3 - >100.0 | CHO-K1 | MTT | 24, 48, 72 | [17] |

| α-Zearalenol (α-ZEL) | 30.0 - 33.0 | CHO-K1 | MTT | 24, 48, 72 | [17] |

| β-Zearalenol (β-ZEL) | 55.0 - >75.0 | CHO-K1 | MTT | 24, 48, 72 | [17] |

| Zearalenone (ZEN) | 70.0 - >100.0 | HepG2 | MTT | 24, 48, 72 | [4] |

| α-Zearalenol (α-ZEL) | 20.6 - 26.0 | HepG2 | MTT | 24, 48, 72 | [4] |

| β-Zearalenol (β-ZEL) | 38.4 - >100.0 | HepG2 | MTT | 24, 48, 72 | [4] |

| Zearalenone (ZEN) | 80 | RAW264.7 | MTT | Not specified | [14] |

In Vivo Toxicity

In vivo studies, particularly in pigs, have provided valuable data on the toxicological thresholds of zearalenone.

Table 4: In Vivo Toxicity of Zearalenone in Pigs

| Endpoint | Value (µg/kg bw/day) | Species | Study Duration | Reference |

| NOEL | 40 | Pig | 15-day | [3] |

| LOAEL | 200 | Pig | 15-day | [3] |

| NOEL | 10.4 | Piglets | Not specified | [19] |

| LOAEL | 17.6 | Piglets | Not specified | [19] |

Signaling Pathways

The biological effects of zearalenone and its metabolites are mediated through various signaling pathways. The primary pathway involves the activation of estrogen receptors, leading to changes in gene expression. However, other pathways related to apoptosis and cellular stress are also implicated.

Estrogen Receptor Signaling

Upon binding to ERα or ERβ in the cytoplasm, ZEN and its metabolites induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[20] In the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on the DNA, recruiting co-activator or co-repressor proteins to modulate the transcription of target genes involved in cell proliferation, differentiation, and other physiological processes.[20]

Apoptotic Signaling Pathways

Zearalenone and its metabolites can induce apoptosis through multiple pathways:

-

Mitochondrial (Intrinsic) Pathway: ZEN can increase the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the loss of mitochondrial membrane potential and the release of cytochrome c.[16][21] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[16][21]

-

p53-Dependent Pathway: ZEN-induced DNA damage can activate the tumor suppressor protein p53, which can then trigger the mitochondrial apoptotic pathway.[21]

-

ERK1/2 Signaling: In some cell types, ZEN can induce apoptosis through the activation of the ERK1/2 signaling pathway, which can lead to the phosphorylation of p53 and subsequent caspase-3 activation.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of the estrogenic activities of zearalenone and zeranol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 7. Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Estrogenic, androgenic, and genotoxic activities of zearalenone and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Zearalenone induces apoptosis and necrosis in porcine granulosa cells via a caspase-3- and caspase-9-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interactive effects of zearalenone and its metabolites on cytotoxicity and metabolization in ovarian CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Evaluation of Zearalenones and Their Metabolites in Chicken, Pig and Lamb Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The mycotoxin Zearalenone induces apoptosis in human hepatocytes (HepG2) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Zearalenone and its Metabolites in Contaminated Grain by LC-MS/MS

Introduction

Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as maize, wheat, barley, and oats worldwide.[1][2] Due to its structural similarity to naturally occurring estrogens, ZEN can bind to estrogen receptors, leading to reproductive disorders and other health issues in both humans and livestock.[1][2] ZEN is often metabolized into derivatives, primarily α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), which also exhibit toxicity.[3] The presence of ZEN and its metabolites in the food and feed chain poses a significant risk, necessitating sensitive and reliable analytical methods for their quantification to ensure consumer safety and regulatory compliance.

This application note details a robust protocol for the simultaneous quantification of zearalenone, α-zearalenol, and β-zearalenol in contaminated grain matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] LC-MS/MS is a preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and accuracy.[1][5]

Note on Terminology: The analyte "(8S)-Methyl zearalenone" is not a standard nomenclature found in scientific literature for naturally occurring mycotoxins. The parent compound, zearalenone, is chemically defined as (3S,11E)-14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione.[1][6] This protocol focuses on the quantification of this parent compound and its major metabolites. The methodology presented is robust and can be adapted by researchers for the analysis of other specific ZEN derivatives with appropriate validation.

Principle of the Method

The analytical workflow involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

-

Sample Preparation: A representative, homogenized grain sample is extracted using an acetonitrile/water solution. The QuEChERS method is employed for its efficiency and effectiveness in extracting small molecules like mycotoxins from complex food matrices.[1][4]

-

Chromatographic Separation: The cleaned-up extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reversed-phase column is used to separate ZEN and its metabolites based on their polarity.

-

Mass Spectrometric Detection: The separated analytes are ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Data Presentation

Quantitative analysis relies on precise LC-MS/MS parameters and is validated by performance characteristics such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates.

Table 1: Optimized LC-MS/MS Parameters for Zearalenone and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Zearalenone (ZEN) | 317.1 | 131.0 / 175.0 | 25 | -38 / -22 |

| α-Zearalenol (α-ZEL) | 319.1 | 130.0 / 205.0 | 25 | -48 / -25 |

| β-Zearalenol (β-ZEL) | 319.1 | 130.0 / 205.0 | 25 | -48 / -25 |

Note: The most abundant product ion is typically used for quantification, while the second is used for confirmation.

Table 2: Method Performance and Validation Data (Typical Values from Literature)

| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

|---|---|---|---|---|---|

| Zearalenone (ZEN) | Wheat/Oat Flour | 0.3 - 7.5 | 1.0 - 59.1 | 90.7 - 95.6 | 2.5 - 10.3 |

| α-Zearalenol (α-ZEL) | Animal Feed | 0.3 - 1.5 | 1.0 - 5.0 | 82.5 - 106.4 | < 3.8 |

| β-Zearalenol (β-ZEL) | Oat Flour | 1.0 | 1.0 | 90.7 - 95.6 | 2.5 - 10.3 |

Data compiled from various sources.[3][4][7] LOD, LOQ, and recovery can vary based on the specific matrix, instrumentation, and laboratory conditions.

Experimental Protocol

-

Standards: Certified analytical standards of Zearalenone, α-Zearalenol, and β-Zearalenol (≥98% purity).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98%), ammonium acetate, and anhydrous magnesium sulfate (MgSO₄).

-

Equipment: High-speed blender or mill, 50 mL polypropylene centrifuge tubes, analytical balance, vortex mixer, centrifuge, syringe filters (0.22 µm), autosampler vials.

-

Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

LC Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm particle size).[8]

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve each standard in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Mixture (1 µg/mL): Prepare a mixed working solution containing all analytes by diluting the stock solutions in methanol.

-

Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by serially diluting the working standard mixture in the mobile phase.

-

Homogenization: Mill the grain sample to a fine, uniform powder.

-

Extraction:

-

Salting-Out & Centrifugation:

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

-

Immediately vortex for 1 minute to prevent salt agglomeration.

-

Centrifuge for 30 minutes at 3800 x g.[4]

-

-

Clean-up & Final Extract Preparation:

-

Carefully transfer 1 mL of the upper acetonitrile layer (supernatant) into a new tube.[4]

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water, 30:70, v/v).

-

Vortex to dissolve and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

-

LC Conditions:

-

Column: C18 reversed-phase (e.g., Thermo Aquasil C18, 100 × 4.6 mm, 3 µm).[8]

-

Mobile Phase A: 5 mM ammonium acetate in water.[8]

-

Mobile Phase B: Methanol.[8]

-

Flow Rate: 0.75 mL/min.[8]

-

Injection Volume: 25 µL.[8]

-

Gradient Program:

-

0-0.5 min: 30% B

-

0.5-7.5 min: Linear gradient to 90% B

-

7.5-10.0 min: Hold at 90% B

-

10.1-15.0 min: Return to 30% B (re-equilibration)[8]

-

-

-

MS/MS Conditions:

Visualizations

Caption: Experimental workflow for Zearalenone analysis.

Caption: Metabolic reduction of Zearalenone.

References

- 1. Zearalenone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Laboratory Synthesis and Purification of (8S)-Methyl Zearalenone Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (ZEN) is a mycotoxin with potent estrogenic activity, produced by various Fusarium species that contaminate cereal crops worldwide.[1][2] Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors, leading to reproductive and endocrine disruption.[3][4][5] The study of zearalenone's biological effects and the development of analytical methods for its detection require well-characterized standards of its derivatives. (8S)-Methyl zearalenone is a synthetic derivative of zearalenone where the hydroxyl group at the C8 position is methylated. This modification can alter its biological activity and provides a valuable tool for structure-activity relationship studies and as an internal standard in analytical methods.

This document provides a detailed protocol for the laboratory synthesis and purification of this compound. It includes a proposed synthetic methodology, purification procedures, and characterization data.

Data Presentation

Table 1: Physicochemical Properties of Zearalenone

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₅ | [1][2][6] |

| Molecular Weight | 318.36 g/mol | [1][2][6] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 164-165 °C | [5] |

| Solubility | Soluble in methanol, ethanol, acetonitrile, acetone, benzene, and aqueous alkali. Slightly soluble in hexane. Very slightly soluble in water. | [1][2] |

| UV Absorption Maxima (in methanol) | 236 nm, 274 nm, 316 nm | [1][2] |

Table 2: Proposed Reaction Parameters for the Synthesis of this compound

| Parameter | Proposed Value/Reagent |

| Starting Material | Zearalenone |

| Base | Sodium hydride (NaH) |

| Methylating Agent | Methyl iodide (CH₃I) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Quenching Agent | Saturated aqueous ammonium chloride (NH₄Cl) |

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a proposed method for the synthesis of this compound via O-methylation of the C8 hydroxyl group of zearalenone.

Materials:

-

Zearalenone (ZEN)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), add zearalenone to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve the zearalenone in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 1 hour to facilitate the formation of the alkoxide.

-

Methylation: Slowly add methyl iodide to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product can be purified using column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the TLC plate using a mixture of hexane and ethyl acetate as the mobile phase to determine the optimal solvent system for column chromatography. Visualize the spots under a UV lamp.

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure this compound.

-

-

Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To confirm the presence of the methyl group and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizations

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

Caption: Simplified signaling pathway of zearalenone's estrogenic action.

References

- 1. Synthesis and Structural Identification of a Biaryl Ether-Linked Zearalenone Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zearalenone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. mdpi.com [mdpi.com]

- 6. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Zearalenone and its Derivatives in Endocrine Disruptor Screening Assays

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data regarding the application of (8S)-Methyl zearalenone in endocrine disruptor screening assays. The following application notes and protocols are based on the well-documented estrogenic activity of the parent compound, zearalenone (ZEN), and its major metabolites, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). These compounds serve as important reference materials in the screening and characterization of potential endocrine-disrupting chemicals (EDCs). The methodologies described herein are directly applicable for assessing the endocrine-disrupting potential of novel compounds such as this compound.

Introduction to Zearalenone as an Endocrine Disruptor

Zearalenone (ZEN) is a non-steroidal mycotoxin produced by fungi of the Fusarium genus, commonly found in agricultural commodities such as maize, wheat, and barley.[1][2] Due to its structural similarity to the natural estrogen, 17β-estradiol (E2), ZEN and its metabolites can bind to estrogen receptors (ERs), primarily ERα and ERβ, and elicit estrogenic responses.[3][4] This mimetic activity classifies ZEN and its derivatives as endocrine-disrupting chemicals (EDCs), which can interfere with the normal hormonal functions in both humans and animals, leading to reproductive and developmental issues.[5][6] The primary metabolites of ZEN, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), also exhibit estrogenic activity, with α-ZEL often being more potent than the parent compound.[7]

The assessment of the estrogenic potential of ZEN and its analogs is crucial for food safety and toxicology studies. In vitro bioassays are instrumental in screening and characterizing the endocrine-disrupting properties of these mycotoxins. Commonly employed assays include the Yeast Estrogen Screen (YES) and the MCF-7 Cell Proliferation Assay (E-SCREEN). These assays provide quantitative data on the estrogenic potency of test compounds, often expressed as the half-maximal effective concentration (EC50) and relative potency compared to 17β-estradiol.

Data Presentation: Estrogenic Potency of Zearalenone and its Derivatives

The following tables summarize the quantitative data on the estrogenic activity of zearalenone and its key metabolites from various in vitro screening assays.

Table 1: Estrogenic Activity in Reporter Gene Assays

| Compound | Assay System | Endpoint | EC50 (nM) | Relative Potency (E2 = 100) | Reference |

| 17β-Estradiol (E2) | ERα Reporter Assay | Luciferase Activity | 0.015 ± 0.002 | 100 | [7] |

| α-Zearalenol (α-ZEL) | ERα Reporter Assay | Luciferase Activity | 0.022 ± 0.001 | ~68 | [7] |

| Zearalenone (ZEN) | ERα Reporter Assay | Luciferase Activity | 1.54 ± 0.07 | ~0.97 | [7] |

| β-Zearalenol (β-ZEL) | ERα Reporter Assay | Luciferase Activity | 3.08 ± 0.14 | ~0.49 | [7] |

Table 2: Proliferative Effects on MCF-7 Cells (E-SCREEN Assay)

| Compound | Endpoint | EC50 (µM) | Relative Proliferative Potency (RPP) | Reference |

| Zearalenone (ZEN) | Cell Proliferation | Not explicitly stated | - | |

| α-Zearalenol (α-ZEL) | Cell Proliferation | Not explicitly stated | 7 | |

| β-Zearalenol (β-ZEL) | Cell Proliferation | 5.2 x 10⁻³ | - | |

| α-Zearalanol (α-ZAL) | Cell Proliferation | Not explicitly stated | - | |

| β-Zearalanol (β-ZAL) | Cell Proliferation | Not explicitly stated | - |

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: Estrogen Receptor Signaling Pathway.

Caption: Yeast Estrogen Screen (YES) Assay Workflow.

Caption: MCF-7 Cell Proliferation (E-SCREEN) Assay Workflow.

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

This protocol is adapted from established methods for assessing the estrogenic activity of compounds.

1. Materials and Reagents:

-

Recombinant Saccharomyces cerevisiae strain expressing the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ).

-

Yeast growth medium (e.g., YNB-based medium) with appropriate supplements.

-

Chlorophenol red-β-D-galactopyranoside (CPRG) or other suitable chromogenic substrate.

-

Test compound: this compound.

-

Positive control: 17β-Estradiol (E2).

-

Negative control: Vehicle solvent (e.g., ethanol or DMSO).

-

Sterile 96-well microtiter plates.

-

Plate shaker and incubator (32°C).

-

Microplate reader.

2. Procedure:

-

Yeast Culture Preparation: Inoculate the recombinant yeast into the growth medium and incubate overnight at 32°C with shaking until the culture reaches the logarithmic growth phase.

-

Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to obtain a range of test concentrations. Prepare similar dilutions for the positive control (E2).

-

Assay Plate Setup:

-

Add the diluted test compound, positive control, and negative control to the respective wells of a 96-well plate.

-

Add the prepared yeast culture to each well.

-

-

Incubation: Seal the plate and incubate at 32°C for 18-24 hours with gentle shaking.

-

Color Development: Add the CPRG substrate solution to each well.

-

Second Incubation: Incubate the plate at 32°C until a distinct color change from yellow to red is observed in the positive control wells.

-

Measurement:

-

Measure the optical density (OD) at a wavelength appropriate for the color change (e.g., 570 nm for CPRG).

-

Measure the OD at a wavelength to assess cell growth/turbidity (e.g., 690 nm).

-

-

Data Analysis:

-

Correct the absorbance readings for background and turbidity.

-

Plot the dose-response curve for the test compound and the positive control.

-

Calculate the EC50 value for this compound.

-

Determine the Relative Estrogenic Equivalency (EEQ) by comparing the EC50 of the test compound to that of E2.

-

MCF-7 Cell Proliferation (E-SCREEN) Assay

This protocol is based on the principle that estrogenic compounds stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

1. Materials and Reagents:

-

MCF-7 human breast adenocarcinoma cell line.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary supplements.

-

Hormone-free medium: Phenol red-free medium supplemented with charcoal-stripped FBS.

-

Test compound: this compound.

-

Positive control: 17β-Estradiol (E2).

-

Negative control: Vehicle solvent.

-

Phosphate-buffered saline (PBS).

-

Fixing solution (e.g., 4% paraformaldehyde).

-

Staining solution (e.g., 0.5% Crystal Violet in methanol).

-

Stain solubilization solution (e.g., 10% acetic acid).

-

Sterile 96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

2. Procedure:

-

Cell Maintenance: Culture MCF-7 cells in standard medium in a CO2 incubator.

-

Hormone Deprivation: Prior to the assay, culture the cells in hormone-free medium for 48-72 hours to deplete endogenous hormones and synchronize the cells.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) in hormone-free medium. Allow the cells to attach overnight.

-

Treatment:

-

Prepare serial dilutions of this compound and the positive control (E2) in hormone-free medium.

-

Replace the medium in the wells with the prepared treatments.

-

-

Incubation: Incubate the plates for 6 days, replacing the medium with fresh treatments every 2 days.

-

Cell Fixation and Staining:

-

After the incubation period, wash the cells with PBS.

-

Fix the cells with the fixing solution.

-

Stain the fixed cells with Crystal Violet solution and incubate at room temperature.

-

Wash away the excess stain with water and allow the plates to dry.

-

-

Measurement:

-

Solubilize the stain by adding the solubilization solution to each well.

-

Measure the absorbance at a wavelength appropriate for the stain (e.g., 570 nm for Crystal Violet).

-

-

Data Analysis:

-

Plot the dose-response curve for the test compound.

-

Calculate the EC50 value.

-

Determine the Relative Proliferative Effect (RPE) by comparing the maximal proliferation induced by the test compound to that induced by E2.

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zearalenone as an endocrine disruptor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Development of a Monoclonal Antibody for Zearalenone Immunoassay

Audience: Researchers, scientists, and drug development professionals.

Introduction Zearalenone (ZEN), also known as F-2 toxin, is a non-steroidal estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereals like corn, wheat, and barley. Due to its potential reproductive toxicity, immunotoxicity, and carcinogenicity, many countries have established maximum residue limits (MRLs) for ZEN in food and animal feed. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid, sensitive, and high-throughput method for detecting ZEN, complementing traditional chromatographic techniques. The development of these assays hinges on the availability of high-quality monoclonal antibodies (mAbs) with high affinity and specificity.

This document provides a detailed overview of the protocols involved in generating a monoclonal antibody against ZEN and its application in an indirect competitive ELISA (icELISA).

Principle of Monoclonal Antibody Production

Hybridoma technology, developed by Georges Kohler and Cesar Milstein in 1975, is a foundational method for producing monoclonal antibodies. The process involves immortalizing antibody-producing B-lymphocytes by fusing them with immortal myeloma cells. This fusion creates a hybrid cell line, or "hybridoma," which has the dual properties of producing a specific antibody and proliferating indefinitely in culture. The subsequent screening and cloning of these hybridomas allow for the selection of a cell line that produces a single type of antibody (monoclonal) with high specificity and affinity for the target antigen.

Experimental Protocols

Synthesis of Immunogen (ZEN-BSA) and Coating Antigen (ZEN-OVA)

Since ZEN is a small molecule (hapten), it cannot elicit an immune response on its own. It must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the immunogen or Ovalbumin (OVA) for the coating antigen used in screening. The Oxime Active Ester (OAE) method is a common approach for this conjugation.

Protocol: Oxime Active Ester (OAE) Method for ZEN-BSA Conjugation

-

Oximation of ZEN: The carbonyl group at the C6' position of the ZEN molecule is selected as the active site. ZEN is reacted with (Aminooxy)acetic acid to form an oxime derivative (ZENO), introducing a carboxyl group.

-

Activation: The carboxyl group of ZENO is activated using N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an active ester.

-

Conjugation: The activated ZENO is added dropwise to a solution of BSA in phosphate-buffered saline (PBS, pH 7.4). The mixture is stirred gently at 4°C overnight. The amino groups of BSA react with the active ester of ZENO to form a stable amide bond.

-

Purification: The resulting ZEN-BSA conjugate is extensively dialyzed against PBS to remove unconjugated hapten and reaction byproducts.

-

Confirmation: The successful synthesis of the conjugate is confirmed using UV spectrophotometry. ZEN exhibits characteristic absorption peaks at 236, 274, and 316 nm, while BSA has a peak at 278 nm. The ZEN-BSA conjugate should show peaks characteristic of both molecules. The conjugation ratio can be determined by methods such as SDS-PAGE. A similar procedure is followed using OVA to prepare the ZEN-OVA coating antigen.

Mouse Immunization and Splenocyte Isolation

-

Animal Model: Female Balb/c mice (6-8 weeks old) are typically used for immunization.

-

Immunization Schedule:

-

Primary Immunization: Emulsify 100 µg of ZEN-BSA immunogen with an equal volume of Freund's Complete Adjuvant (FCA). Inject the emulsion intraperitoneally (i.p.) into each mouse.

-

Booster Injections: Administer three subsequent booster injections of 50 µg of ZEN-BSA emulsified in Freund's Incomplete Adjuvant (FIA) at 3-week intervals.

-

-

Titer Monitoring: After the second booster, collect blood samples from the tail vein to monitor the antibody titer in the serum using indirect ELISA.

-

Final Boost: Three days before cell fusion, select the mouse with the highest antibody titer and administer a final booster injection of 50 µg of ZEN-BSA in sterile PBS without adjuvant.

-

Splenocyte Isolation: Euthanize the mouse and aseptically remove the spleen. Isolate splenocytes by gently perfusing the spleen with sterile, serum-free culture medium.

Generation of Hybridomas

-

Cell Lines: Use a suitable myeloma cell line, such as NS0 or Sp2/0, that lacks the ability to synthesize its own antibodies and is sensitive to HAT medium.

-

Cell Fusion:

-

Mix the isolated splenocytes and myeloma cells at a ratio of approximately 5:1.

-

Co-pellet the cells by centrifugation.

-

Add Polyethylene Glycol (PEG) 1500 dropwise to the cell pellet to induce membrane fusion.

-

Slowly add serum-free medium to dilute the PEG, then centrifuge and resuspend the cells in complete culture medium.

-

-

HAT Selection:

-

Plate the fused cells into 96-well plates containing a feeder layer of mouse peritoneal macrophages.

-

Culture the cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Aminopterin blocks the de novo DNA synthesis pathway, forcing cells to use the salvage pathway. Unfused myeloma cells, which are deficient in an enzyme for the salvage pathway, will die. Unfused splenocytes have a limited lifespan. Only the hybridoma cells (fused splenocyte-myeloma) will survive and proliferate.

-

-

Screening: After 10-14 days, screen the supernatants from wells with visible hybridoma growth for the presence of anti-ZEN antibodies using an indirect competitive ELISA (icELISA).

Monoclonal Antibody Production and Purification

-

Subcloning: Positive hybridoma clones are subcloned at least three times by limiting dilution to ensure that the cell line is derived from a single parent cell and is truly monoclonal.

-

Expansion: The stable hybridoma cell line can be expanded in culture (in vitro) or used to produce antibody-rich ascitic fluid in mice (in vivo).

-

Purification: The monoclonal antibodies are purified from the culture supernatant or ascites using methods such as Protein A/G affinity chromatography or caprylic acid-ammonium sulfate precipitation.

Antibody Characterization

-

Isotyping: Determine the class and subclass (e.g., IgG1, IgG2a) and light chain type (kappa or lambda) of the mAb using a commercial isotyping kit.

-

Affinity Constant (Ka): The binding affinity of the mAb to ZEN is determined by ELISA. The Ka value is calculated from the IC50 value obtained from a competitive inhibition curve.

-

Specificity (Cross-Reactivity): The cross-reactivity of the mAb with ZEN analogues (e.g., α-ZEL, β-ZEL, α-ZAL, β-ZAL) is evaluated using icELISA to determine the specificity of the antibody.

Development of an Indirect Competitive ELISA (icELISA)

The icELISA is a common format for detecting small molecules like mycotoxins. It relies on the competition between the free toxin in the sample and a fixed amount of toxin-protein conjugate (coating antigen) for the binding sites of the specific antibody.

Protocol: icELISA for ZEN Detection

-

Coating: Coat a 96-well microtiter plate with ZEN-OVA coating antigen (e.g., 100 ng/well) in carbonate buffer (pH 9.6) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-